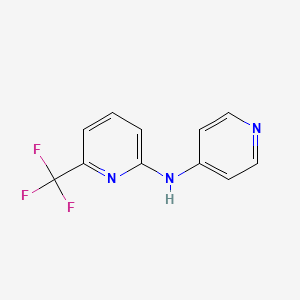

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in treating a range of diseases, including diabetes, obesity, and cancer.

Aplicaciones Científicas De Investigación

Quantum Chemical Analysis and Tautomerism

Compounds closely related to N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine, such as N-(Pyridin-2-yl)thiazol-2-amine, have been subject to quantum chemical analysis revealing the existence of dynamic tautomerism and divalent N(I) character. Such studies suggest that similar compounds might exhibit unique electronic properties useful in developing new materials or catalysts (Bhatia, Malkhede, & Bharatam, 2013).

Organic Synthesis

Research has demonstrated various methodologies for synthesizing fused imidazo-diazines and imidazo-pyridines using compounds with similar structures in gold-catalyzed formal [3 + 2]-dipolar cycloaddition reactions (Garzón & Davies, 2014). Such reactions are crucial for constructing heterocyclic compounds that have wide applications in pharmaceuticals and materials science.

Photoredox Catalysis

Studies involving Eosin Y photoredox catalysis in the synthesis of 2,4,6-trisubstituted pyridines highlight the importance of nitrogen-containing compounds in facilitating reactions under ambient conditions, providing a sustainable approach to synthesizing complex organic molecules (Rohokale, Koenig, & Dhavale, 2016).

Coordination Chemistry

Research into the coordination chemistry of pyridine derivatives has led to the synthesis of novel compounds with potential applications in sensing, magnetic materials, and catalysis. For instance, studies on the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes illustrate the versatility of pyridine derivatives in forming complex structures with unique properties (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Advanced Material Synthesis

The synthesis and characterization of hyperbranched polyimides, involving nitrogen-containing monomers, underscore the significance of such compounds in creating materials with enhanced gas separation abilities. This research demonstrates the role of nitrogen-containing compounds in developing new materials with specific functional properties (Fang, Kita, & Okamoto, 2000).

Propiedades

IUPAC Name |

N-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIKPRZNEVNTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=CC=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)

![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)

![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)